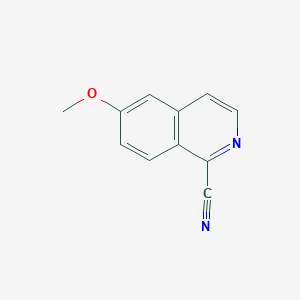

6-Methoxyisoquinoline-1-carbonitrile

Übersicht

Beschreibung

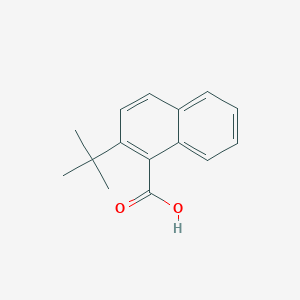

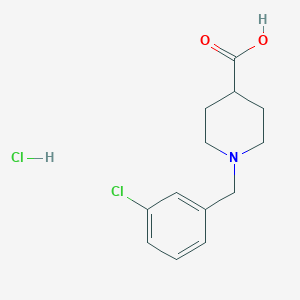

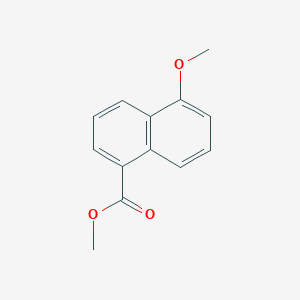

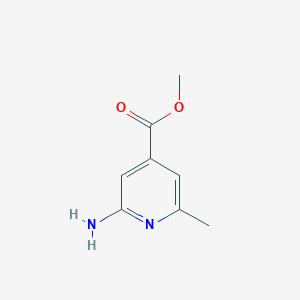

6-Methoxyisoquinoline-1-carbonitrile is a compound with the CAS Number: 1179148-80-1 . It has a molecular weight of 184.2 and its IUPAC name is 6-methoxy-1-isoquinolinecarbonitrile . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1-chloro-6-methoxyisoquinoline with potassium cyanide in the presence of 1,5-bis(diphenylphosphino)pentane and palladium (II) acetate in anhydrous toluene . The reaction mixture is heated at 150 °C for 22 hours, then diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, filtered and concentrated . The residue is then purified on silica gel .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H8N2O . The InChI code for this compound is 1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.2 .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis :

- 6-Methylchromone-3-carbonitrile, a related compound, has been studied for its reactivity with various nucleophilic reagents, leading to the creation of heterocyclic systems including chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide (Ibrahim & El-Gohary, 2016).

- A synthesis process for 6-Methoxyisoquinoline-5-Carbonitrile, an important intermediate in drug and dye manufacturing, has been outlined, starting from 3-methoxybenzaldehyde and proceeding through several steps including the Pictet-Spengler reaction and bromination (Zhou Xin-rui, 2005).

Fluorescence Derivatization and Chromatography :

- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative, is used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing the detection and separation of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Antimicrobial Activity :

- New derivatives of 6-methoxyquinoline-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, with some compounds showing moderate activities (Hagrs et al., 2015).

Corrosion Inhibition :

- Novel quinoline derivatives, including those related to 6-methoxyquinoline-3-carbonitrile, have been computationally studied for their effectiveness as corrosion inhibitors for iron, with insights into their adsorption and inhibition properties (Erdoğan et al., 2017).

Synthesis of Alkaloids and Other Compounds :

- A study outlines the synthesis of lamellarin U and lamellarin G trimethyl ether, starting from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, which are similar to 6-methoxyisoquinoline-1-carbonitrile (Liermann & Opatz, 2008).

Green Fluorescent Dyes :

- 3‐aryl‐6‐methoxy‐2‐oxo‐1,2‐dihydroquinoline‐4‐carbonitriles have been synthesized and identified as green fluorescent dyes, showing stability and high fluorescence, indicating potential applications in various fields (Enoua, Uray, & Stadlbauer, 2012).

Cancer Research :

- Derivatives of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile, functioning as irreversible inhibitors of EGFR and HER-2 kinases, have been developed for cancer treatment, with one compound advancing to clinical trials (Wissner et al., 2003).

Selective Metal Ion Recognition :

- Novel chemosensors based on tetrahydroquinoline carbonitriles have been developed for the selective identification of toxic Pd2+ ions, showcasing their potential in environmental monitoring (Shally et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methoxyisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBHBQQKLLJFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

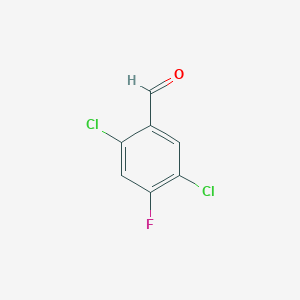

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)